3-Methoxy-4-(2-oxoethyl)benzonitrile is an organic compound classified under the category of substituted benzonitriles. It features a methoxy group and a ketone moiety, making it of interest in various chemical and biological applications. The molecular formula for this compound is , and its molecular weight is approximately 189.21 g/mol. The compound has garnered attention due to its potential utility in medicinal chemistry and organic synthesis.
The synthesis of 3-Methoxy-4-(2-oxoethyl)benzonitrile can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route is the reaction of 3-methoxybenzonitrile with an appropriate electrophile, such as an acylating agent, to introduce the 2-oxoethyl group.
The molecular structure of 3-Methoxy-4-(2-oxoethyl)benzonitrile features a benzene ring substituted with a methoxy group at one position and a nitrile group at another, along with a ketone functional group. The structural representation can be summarized as follows:
CC(=O)C1=CC(=C(C=C1OC)C#N)C
HJJHYBZKVAXCCR-UHFFFAOYSA-N
3-Methoxy-4-(2-oxoethyl)benzonitrile can participate in various chemical reactions due to its functional groups:
Common reagents and conditions used in these reactions include:
The mechanism of action for 3-Methoxy-4-(2-oxoethyl)benzonitrile largely depends on its specific application in biological systems. For instance, it may interact with enzymes or receptors, modulating their activity through binding interactions that alter biochemical pathways. These interactions could lead to various biological effects, including anti-inflammatory or anticancer activities.
Key chemical properties include:
3-Methoxy-4-(2-oxoethyl)benzonitrile has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2